Antiproliferative Activity: Comparative GI50 Values in Breast Cancer and Glioblastoma Cell Lines
3'-Bromo-4'-methylacetophenone demonstrates differential antiproliferative activity across cancer cell lines. In the MDA-MB-231 breast cancer line, it exhibits a GI50 of 100 µM, while in the U-87 glioblastoma line, it shows a lower GI50 of 60 µM .
| Evidence Dimension | Antiproliferative activity (GI50) |
|---|---|
| Target Compound Data | GI50 = 60 µM (U-87) and 100 µM (MDA-MB-231) |
| Comparator Or Baseline | Not applicable (comparison across cell lines) |
| Quantified Difference | 1.67-fold difference between cell lines |
| Conditions | Cell viability assay; cell lines U-87 (glioblastoma) and MDA-MB-231 (breast cancer) |
Why This Matters
This differential sensitivity provides a basis for selecting this compound in glioblastoma-focused research over breast cancer models.
